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Cat. No.: B12729394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauroyl lactylates,

specifically Sodium Lauroyl Lactylate (SLL) and Calcium Lauroyl Lactylate (CSL), as food-

grade emulsifiers. This document outlines their functional properties, presents illustrative

quantitative data on their performance, and offers detailed experimental protocols for their

evaluation in food and pharmaceutical applications.

Application Notes
Lauroyl lactylates are anionic surfactants derived from the esterification of lauric acid with

lactic acid.[1] They are highly effective oil-in-water emulsifiers and are valued in the food

industry for their ability to improve the texture, stability, and shelf life of various products.[2][3]

[4] Their primary functions include:

Emulsification: Lauroyl lactylates reduce the interfacial tension between oil and water,

allowing for the formation of stable emulsions. This is crucial in products like sauces,

dressings, and non-dairy creamers.[5]

Dough Conditioning: In baked goods, lactylates interact with gluten and starch, strengthening

the dough structure, improving gas retention, and leading to increased loaf volume and a

softer crumb.
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Starch Interaction: They can complex with starch, delaying the onset of staling and thereby

extending the shelf life of baked products.

While Sodium Lauroyl Lactylate is noted for its excellent emulsifying properties, Calcium

Lauroyl Lactylate is also widely used, particularly for its contribution to dough strength. The

choice between the sodium and calcium salt may depend on the specific application and

desired final product characteristics.

Quantitative Data
The following tables present illustrative data on the performance of Sodium Lauroyl Lactylate
(SLL) as a primary emulsifier in a model oil-in-water (O/W) food emulsion.

Disclaimer: The following data is representative and intended for illustrative purposes to guide

experimental design and data presentation. Actual results will vary depending on the specific

formulation and processing conditions.

Table 1: Emulsion Stability of a 10% (w/w) Oil-in-Water Emulsion Stabilized by Sodium Lauroyl
Lactylate (SLL)

SLL Concentration
(% w/w)

Creaming Index (%)
after 24h

Creaming Index (%)
after 7 days

Visual Observation

0.1 15.2 35.8
Significant phase

separation

0.5 2.1 5.3 Minor creaming layer

1.0 0.0 0.5
Stable, no visible

separation

2.0 0.0 0.0 Highly stable

Table 2: Mean Droplet Size of a 10% (w/w) Oil-in-Water Emulsion as a Function of SLL

Concentration
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SLL Concentration (% w/w)
Mean Droplet Diameter
(d4,3) in µm

Polydispersity Index (PDI)

0.1 15.8 0.85

0.5 2.5 0.42

1.0 0.8 0.25

2.0 0.5 0.21

Table 3: Apparent Viscosity of a 10% (w/w) Oil-in-Water Emulsion at Different SLL

Concentrations

SLL Concentration (% w/w) Apparent Viscosity (mPa·s) at 50 s⁻¹

0.1 15

0.5 45

1.0 85

2.0 150

Experimental Protocols
Protocol for Preparation of Oil-in-Water Emulsion
This protocol describes the preparation of a simple oil-in-water emulsion for evaluating the

emulsifying properties of lauroyl lactylates.

Materials:

Sodium Lauroyl Lactylate (SLL) or Calcium Lauroyl Lactylate (CSL)

Vegetable oil (e.g., soybean, sunflower)

Deionized water

High-shear mixer (e.g., rotor-stator homogenizer)
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Procedure:

Prepare the aqueous phase by dissolving the desired concentration of lauroyl lactylate
(e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w) in deionized water.

Gently heat the aqueous phase to 60°C to ensure complete dissolution of the emulsifier.

Heat the oil phase separately to 60°C.

Slowly add the oil phase to the aqueous phase while mixing at low speed with the high-shear

mixer.

Once all the oil has been added, increase the mixer speed to a high setting (e.g., 10,000

rpm) and homogenize for 5 minutes to form a fine emulsion.

Allow the emulsion to cool to room temperature before analysis.

Protocol for Evaluation of Emulsion Stability (Creaming
Index)
This protocol measures the physical stability of the emulsion by quantifying the extent of

creaming over time.[6][7][8][9]

Materials:

Prepared oil-in-water emulsion

Graduated cylinders or test tubes with stoppers

Procedure:

Pour 10 mL of the freshly prepared emulsion into a graduated cylinder or test tube.

Seal the container and store it undisturbed at room temperature.

At specified time intervals (e.g., 1h, 24h, 7 days), measure the height of the serum (lower,

transparent) layer (Hs) and the total height of the emulsion (He).
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Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hs / He) * 100

Record the results and observe any other signs of instability, such as coalescence or phase

separation.

Protocol for Droplet Size Analysis
This protocol determines the mean droplet size and size distribution of the emulsion, which are

critical indicators of emulsion stability.[10][11][12][13][14]

Materials:

Prepared oil-in-water emulsion

Laser diffraction particle size analyzer

Deionized water for dilution

Procedure:

Gently agitate the emulsion sample to ensure homogeneity.

Dilute a small aliquot of the emulsion in deionized water to the appropriate obscuration level

for the particle size analyzer.

Measure the droplet size distribution using the laser diffraction instrument.

Record the volume-weighted mean diameter (d4,3) and the Polydispersity Index (PDI).

Perform measurements in triplicate for each sample.

Protocol for Viscosity Measurement
This protocol measures the rheological properties of the emulsion.[15][16][17][18][19]

Materials:

Prepared oil-in-water emulsion
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Rheometer or viscometer with appropriate geometry (e.g., concentric cylinders or cone and

plate)

Procedure:

Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

Load the sample into the rheometer.

Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the flow behavior of the

emulsion.

Record the apparent viscosity at a specific shear rate (e.g., 50 s⁻¹) for comparison between

samples.

Ensure measurements are taken within the linear viscoelastic region if performing oscillatory

tests.

Visualizations
The following diagrams illustrate key concepts related to the function and evaluation of lauroyl
lactylates as emulsifiers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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